molecular formula C25H50N2O3 B1640544 D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine CAS No. 486991-52-0

D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine

Cat. No.: B1640544
CAS No.: 486991-52-0
M. Wt: 426.7 g/mol
InChI Key: MIADELGCYXNHNP-VYQUXUJXSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

C6 Urea Ceramide interacts with several enzymes and proteins, including neutral ceramidase (nCDase), which is highly expressed in colorectal tissues . The inhibition of nCDase decreases the development and progression of colorectal tumor growth . C6 Urea Ceramide can accelerate the metabolism of C6-ceramide into sphingosine and subsequently sphingosine-1-phosphate (S1P), thus controlling the levels of these bioactive sphingolipids in cells and tissues .

Cellular Effects

C6 Urea Ceramide has profound effects on cellular metabolism . It inhibits cell growth, migration, and invasion in vitro . It also decreases tumor growth and metastasis in the lungs without side effects . Furthermore, it has been shown to inhibit the proliferation of cells and induce apoptosis and autophagy in HT-29, but not non-cancerous RIE-1, cells .

Molecular Mechanism

The molecular mechanism of C6 Urea Ceramide involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, C6 Urea Ceramide has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been shown to increase the bioavailability of the short-chain ceramide for cells, and potentiate its effects in comparison to solvent-dissolved C6-Cer .

Dosage Effects in Animal Models

In animal models, the effects of C6 Urea Ceramide vary with different dosages . It has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

C6 Urea Ceramide is involved in several metabolic pathways, including de novo synthesis, sphingomyelin metabolism, and the salvage pathway . It interacts with enzymes such as ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .

Transport and Distribution

C6 Urea Ceramide is transported and distributed within cells and tissues . It is efficiently detected by a photoaffinity probe, JX-1, which identifies endogenous low-abundance PaCDase in a P. aeruginosa monoculture and in a mixed skin bacteria culture .

Subcellular Localization

C6 Urea Ceramide is found to be located in both the plasma membrane and in the Golgi apparatus . It has minimal effects on basal levels of ceramide, sphingosine, or S1P . Cells overexpressing nCDase, which is located in the same compartments, were protected from the cell death and Golgi fragmentation induced by C6-ceramide .

Preparation Methods

Synthetic Routes and Reaction Conditions

C6 Urea Ceramide is typically synthesized through a series of chemical reactions involving sphingosine and hexyl isocyanate. The synthesis begins with the preparation of sphingosine, which is then reacted with hexyl isocyanate under controlled conditions to form the urea linkage . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of C6 Urea Ceramide involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems . Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

C6 Urea Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various ceramide derivatives with modified functional groups. These derivatives can have different biological activities and applications .

Scientific Research Applications

C6 Urea Ceramide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C6 Urea Ceramide is unique due to its specific inhibition of neutral ceramidase and its ability to increase ceramide levels selectively in certain cell types . This specificity makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIADELGCYXNHNP-VYQUXUJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
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D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
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D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
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D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
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D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
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D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine

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